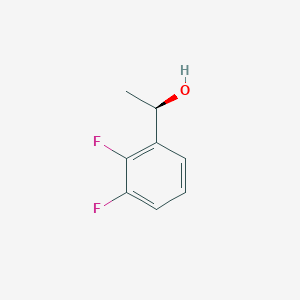

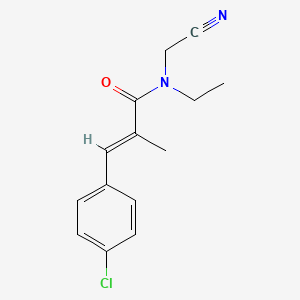

![molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0](/img/structure/B2980847.png)

N-[(3-methoxyphenyl)methyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In

科学的研究の応用

Neuroprotective Agent in Parkinson’s Disease

N-[(3-methoxyphenyl)methyl]prop-2-enamide: has been studied for its neuroprotective properties, particularly in the context of Parkinson’s disease. It acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, which has anti-inflammatory properties . This compound could potentially protect against dopaminergic neurodegeneration, which is a hallmark of Parkinson’s disease.

Anti-Inflammatory Applications

Due to its STAT3 inhibitory action, N-[(3-methoxyphenyl)methyl]prop-2-enamide also shows promise in various inflammatory disease models . It could be used to ameliorate conditions where inflammation plays a key role, such as autoimmune diseases.

Synthesis of Entacapone

This compound is a precursor in the synthesis of Entacapone , a medication used in the treatment of Parkinson’s disease. It works by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the bioavailability of L-DOPA .

Tuberculosis and Dengue Treatment

Preliminary studies have indicated that derivatives of N-[(3-methoxyphenyl)methyl]prop-2-enamide show in vitro activity against tuberculosis and dengue, suggesting potential applications in the treatment of these diseases .

Cycloaddition Reactions in Organic Synthesis

The compound is involved in 1,3-dipolar cycloaddition reactions, which are a method of synthesizing five-membered heterocyclic compounds. These reactions are significant in the field of organic chemistry for creating complex molecules .

Development of Isoxazolidine Derivatives

Through its involvement in cycloaddition reactions, N-[(3-methoxyphenyl)methyl]prop-2-enamide can lead to the formation of isoxazolidine derivatives. These compounds have a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .

Creation of Chiral Centers

The compound’s ability to undergo cycloaddition with nitrones results in the formation of new chiral centers. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Reference Standard for Pharmaceutical Testing

N-[(3-methoxyphenyl)methyl]prop-2-enamide: is used as a reference standard in pharmaceutical testing to ensure the quality and consistency of pharmaceutical products .

Safety and Hazards

The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

It is an acrylamide derivative and is used in the preparation of polymer materials for drug delivery systems, such as nanoparticles, microparticles, and hydrogels .

Mode of Action

As a component of drug delivery systems, it likely interacts with its targets to facilitate the delivery of therapeutic agents .

Biochemical Pathways

As a component of drug delivery systems, it may influence the pathways related to the absorption, distribution, metabolism, and excretion of the therapeutic agents it delivers .

Pharmacokinetics

As a component of drug delivery systems, it is likely designed to optimize the bioavailability of the therapeutic agents it delivers .

Result of Action

As a component of drug delivery systems, its action likely results in the effective delivery of therapeutic agents to their intended targets .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIOOKRZULAQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

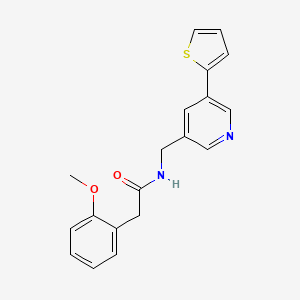

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

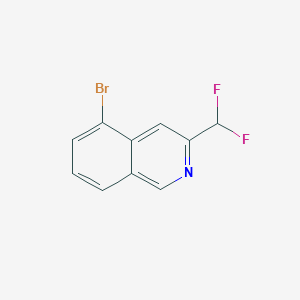

![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)

![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)